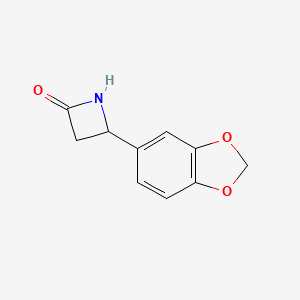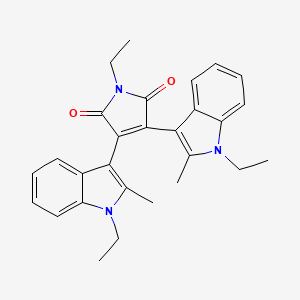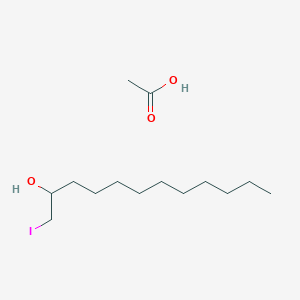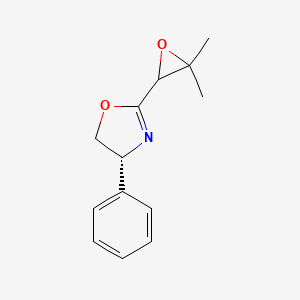![molecular formula C8H20ClNO3 B14207695 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride CAS No. 830327-52-1](/img/structure/B14207695.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride is a chemical compound with the empirical formula C8H19NO3. It is also known by the synonym 3,6,9-Trioxaundecylamine, N-[2-(2-(2-Ethoxyethoxy)ethoxy)ethyl]amine . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine can be synthesized through a series of chemical reactions involving ethylene oxide and ethanolamine. The process typically involves the reaction of ethylene oxide with ethanolamine to form the desired product .
Industrial Production Methods
Industrial production of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Condensation Reactions: It can react with N,N-dimethylacetamide dimethyl acetal to form acetamidine derivatives.
Substitution Reactions: It can be used as a reactant to synthesize 2-[2-(2-(2-Ethoxyethoxy)ethoxy)ethyl]-4-nitroisoindoline-1,3-dione.
Common Reagents and Conditions
Common reagents used in reactions with 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine include N,N-dimethylacetamide dimethyl acetal and various nitro compounds. The reactions typically occur under mild to moderate conditions, often requiring heating and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine include acetamidine derivatives and nitroisoindoline compounds .
Aplicaciones Científicas De Investigación
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)ethanamine: This compound has a similar structure but lacks one ethoxyethoxy group.
2-(2-Methoxyethoxy)ethanamine: This compound has a methoxy group instead of an ethoxy group.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has a similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine is unique due to its specific structure, which provides distinct reactivity and properties compared to its similar compounds. Its ability to form specific intermediates and products makes it valuable in various chemical syntheses and applications .
Propiedades
Número CAS |
830327-52-1 |
|---|---|
Fórmula molecular |
C8H20ClNO3 |
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H19NO3.ClH/c1-2-10-5-6-12-8-7-11-4-3-9;/h2-9H2,1H3;1H |
Clave InChI |
FONUOTHIGKLDEL-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)


![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)

![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)


![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
